molecular formula C15H23NO2 B11164186 N-(2,6-diethylphenyl)-3-ethoxypropanamide

N-(2,6-diethylphenyl)-3-ethoxypropanamide

Cat. No.: B11164186
M. Wt: 249.35 g/mol
InChI Key: KYNWGYBHGRJPME-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-3-ethoxypropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a propanamide backbone, with a 2,6-diethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-3-ethoxypropanamide typically involves the reaction of 2,6-diethylphenylamine with ethyl 3-bromopropanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of the amide bond. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and solvents that can be easily recycled can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-3-ethoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products

    Oxidation: Formation of N-(2,6-diethylphenyl)-3-carboxypropanamide.

    Reduction: Formation of N-(2,6-diethylphenyl)-3-aminopropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-diethylphenyl)-3-ethoxypropanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a potential ligand for studying protein-ligand interactions.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-3-ethoxypropanamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethoxy and diethylphenyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diethylphenyl)-3-aminopropane: A reduced form of the compound with an amine group.

    N-(2,6-diethylphenyl)-3-carboxypropanamide: An oxidized form with a carboxylic acid group.

    N-(2,6-diethylphenyl)-3-bromopropanamide: A halogenated derivative.

Uniqueness

N-(2,6-diethylphenyl)-3-ethoxypropanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, as it can be modified to enhance its properties or to create new derivatives with desired characteristics.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-3-ethoxypropanamide

InChI

InChI=1S/C15H23NO2/c1-4-12-8-7-9-13(5-2)15(12)16-14(17)10-11-18-6-3/h7-9H,4-6,10-11H2,1-3H3,(H,16,17)

InChI Key

KYNWGYBHGRJPME-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCOCC

Origin of Product

United States

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